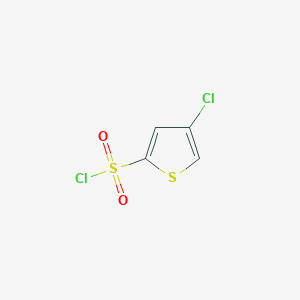

4-Chlorothiophene-2-sulfonyl chloride

Description

Contextual Significance in Organic Synthesis

Sulfonyl chlorides are recognized as a significant class of organic synthetic intermediates. magtech.com.cn They are widely applied in both organic and medicinal synthesis. magtech.com.cn The reactivity of the sulfonyl chloride group allows it to be a source for various functional groups, including sulfenes, sulfonyl, and sulfenyl groups, which are crucial in constructing diverse molecular frameworks. magtech.com.cn The synthesis of sulfonyl chlorides can be achieved through various methods, such as the oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in the presence of zirconium tetrachloride, which offers high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

The thiophene (B33073) nucleus itself is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov The incorporation of heteroatoms like sulfur can modify a molecule's physicochemical properties, potentially improving drug-receptor interactions and altering solubility and metabolism. nih.gov Therefore, thiophene-based sulfonyl chlorides like 4-chlorothiophene-2-sulfonyl chloride serve as important starting materials for creating novel compounds that merge the reactive properties of the sulfonyl chloride with the desirable biological attributes of the thiophene ring.

Role as a Versatile Chemical Building Block

This compound functions as a versatile chemical building block due to the distinct reactivity of its functional groups. The sulfonyl chloride moiety is particularly important for its ability to react with amines to form sulfonamides, a functional group prevalent in many therapeutic agents. enamine.netorgsyn.org This reaction is a cornerstone of combinatorial chemistry and drug discovery. enamine.net

The utility of the related isomer, 5-Chlorothiophene-2-sulfonyl chloride, in preparing a range of derivatives demonstrates this versatility. It has been used to synthesize compounds such as (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol and N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide. sigmaaldrich.com This highlights how the thiophene sulfonyl chloride scaffold can be elaborated into more complex structures by targeting the sulfonyl chloride group for substitution reactions. The presence of the chlorine atom on the thiophene ring offers an additional site for modification through various cross-coupling reactions, further expanding its synthetic potential.

Overview of Research Domains Utilizing this compound

The primary research domain that utilizes this compound and related structures is medicinal chemistry for drug discovery. enamine.net The sulfonamide linkage formed from sulfonyl chlorides is a key feature in a wide array of pharmaceuticals with antimicrobial, anti-tumor, and diuretic effects. mdpi.com Thiophene-based compounds, in particular, are explored for diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov

Beyond pharmaceuticals, chlorinated thiophene derivatives are also valuable intermediates in the production of agrochemicals and specialty polymers. nbinno.comnbinno.com The unique reactivity conferred by the chlorinated thiophene structure facilitates specific reaction pathways necessary for creating complex, high-value chemicals in these industries. nbinno.com Consequently, this class of compounds is integral to research and development in material science and agricultural science, where novel molecules with specific functions are continuously sought. nbinno.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1016315-26-6 | biosynth.com, bldpharm.com |

| Molecular Formula | C₄H₂Cl₂O₂S₂ | biosynth.com, bldpharm.com |

| Molecular Weight | 217.09 g/mol | bldpharm.com |

| MDL Number | MFCD20482430 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYGKBEZSAAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016315-26-6 | |

| Record name | 4-chlorothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 4 Chlorothiophene 2 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) attached to the thiophene (B33073) ring is the primary center of electrophilicity in 4-Chlorothiophene-2-sulfonyl chloride. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density, rendering the sulfur atom highly susceptible to attack by nucleophiles.

Mechanistic studies on the hydrolysis and alcoholysis of aromatic and heteroaromatic sulfonyl chlorides, including substituted thiophene-2-sulfonyl chlorides, suggest that these reactions proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. researchgate.netrsc.org The reaction involves the nucleophile attacking the sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. mdpi.comresearchgate.net

The reactivity of the sulfonyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic substitution. Conversely, electron-donating groups decrease the reaction rate. mdpi.com Kinetic studies on arenesulfonyl chlorides have demonstrated a positive ρ-value in Hammett plots, confirming that the reaction is favored by electron-withdrawing substituents. nih.govdntb.gov.uarsc.org For instance, the hydrolysis of substituted thiophene-2-sulfonyl chlorides shows that the reaction mechanism can shift depending on the substituent, the leaving group (nucleofuge), and the solvent system. rsc.org In less polar solvents, the Hammett plots become linear, indicating a more consistent SN2 mechanism. rsc.org

Nucleophilic Substitution Reactions

The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles, leading to the formation of new sulfur-heteroatom bonds. These substitution reactions are fundamental to the synthetic utility of this compound.

Amidation Reactions for Sulfonamide Formation

One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents. ekb.egresearchgate.net this compound reacts with primary and secondary amines to yield the corresponding N-substituted 4-chlorothiophene-2-sulfonamides.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.egnih.govcbijournal.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation of the nitrogen by the base to afford the stable sulfonamide. rsc.org

| Amine Type | General Reactants | Base | Typical Product |

| Primary Amine | This compound, R-NH₂ | Pyridine or TEA | 4-Chloro-N-alkyl/arylthiophene-2-sulfonamide |

| Secondary Amine | This compound, R₂NH | Pyridine or TEA | 4-Chloro-N,N-dialkyl/diarylthiophene-2-sulfonamide |

The reaction conditions are generally mild, and the yields are often high, making this a reliable method for accessing a diverse range of sulfonamide derivatives. nih.govprinceton.eduucl.ac.uk The process shows significant functional group tolerance. nih.gov

Reactions with Other Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, this compound can react with other nucleophiles like alcohols and thiols.

Reactions with Alcohols: In the presence of a base like pyridine, alcohols react with sulfonyl chlorides to form sulfonate esters. periodicchemistry.comyoutube.com For example, this compound would react with an alcohol (R-OH) to produce the corresponding alkyl 4-chlorothiophene-2-sulfonate. The mechanism is analogous to amidation, with the alcohol's oxygen atom acting as the nucleophile. youtube.com These sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions. periodicchemistry.comlibretexts.org

Reactions with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles. taylorfrancis.com The reaction of a sulfonyl chloride with a thiol or thiolate typically yields a thiosulfonate (R-S-SO₂-R'). This occurs through the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride. researchgate.net While thiols can be oxidized to form sulfonyl chlorides, their reaction as nucleophiles with pre-formed sulfonyl chlorides provides a route to thiosulfonate compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org

| Nucleophile | General Reactants | Base | Product Type |

| Alcohol (R'OH) | This compound | Pyridine | Sulfonate Ester |

| Thiol (R'SH) | This compound | Pyridine/TEA | Thiosulfonate |

Metal-Catalyzed Transformations

In addition to its role as an electrophile in substitution reactions, the sulfonyl chloride group can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. In these transformations, the entire -SO₂Cl moiety is eliminated, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the thiophene ring.

Palladium-Catalyzed Direct Desulfitative Heteroarylations with Thiophene Sulfonyl Chlorides

Arenesulfonyl chlorides have emerged as effective coupling partners in palladium-catalyzed direct C-H arylation reactions. rsc.org This transformation, known as desulfitative coupling, involves the extrusion of sulfur dioxide (SO₂). Thiophene sulfonyl chlorides can act as the arylating agent in these reactions.

The proposed catalytic cycle generally begins with the oxidative addition of the sulfonyl chloride to a Pd(0) catalyst. concordia.ca This can proceed via insertion into either the C-S or S-Cl bond. Subsequent extrusion of SO₂ from the palladium-sulfinato complex at elevated temperatures leads to the formation of an aryl-palladium(II) intermediate. concordia.ca This intermediate then engages in a C-H activation/arylation sequence with a coupling partner, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Other Transition Metal-Mediated Coupling Reactions

The ability of the sulfonyl chloride group to act as a leaving group under palladium catalysis extends to several other named cross-coupling reactions, providing powerful alternatives to traditional methods that use aryl halides or triflates.

Suzuki-Miyaura Coupling: Arenesulfonyl chlorides can be coupled with boronic acids in a desulfitative Suzuki-Miyaura reaction. researchgate.netnih.gov This palladium-catalyzed process allows for the formation of biaryl compounds. The reactivity of sulfonyl chlorides in these couplings is often greater than that of the corresponding aryl bromides and chlorides. researchgate.net Efficient protocols have also been developed for the Suzuki coupling of thiophene boronic acids with aryl chlorides. nih.govacs.org

Stille Coupling: The Stille reaction enables the coupling of organostannanes with organic electrophiles. wikipedia.orgorganic-chemistry.orglibretexts.org Arenesulfonyl chlorides, including thiophene derivatives, can serve as the electrophilic partner, reacting with various aryl, heteroaryl, and alkenylstannanes in the presence of a palladium catalyst to form new C-C bonds with the loss of SO₂. researchgate.net

Negishi Coupling: In the Negishi coupling, organozinc reagents are coupled with organic halides or triflates. wikipedia.orgnih.gov This reaction has been extended to include arenesulfonyl chlorides as substrates, broadening the scope of accessible molecules. organic-chemistry.orgnih.gov The use of a palladium catalyst facilitates the cross-coupling between the thiophene ring of this compound and various organozinc compounds.

| Coupling Reaction | Coupling Partner | Metal Catalyst | Key Feature |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Palladium | C-C bond formation |

| Stille | Organostannane (R-SnR'₃) | Palladium | C-C bond formation |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | C-C bond formation |

| Desulfitative Cyanation | Cyanide Source | Palladium | C-CN bond formation nih.govrsc.org |

These desulfitative cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a building block for complex molecular architectures.

Reductive Transformations

The sulfonyl chloride functional group in this compound is a versatile electrophilic center that is susceptible to a variety of reductive transformations. The reduction of arylsulfonyl chlorides, a class of compounds to which this compound belongs, has been a subject of significant study. These reactions typically involve the conversion of the sulfonyl chloride moiety into lower oxidation state sulfur-containing functional groups, such as sulfinic acids, disulfides, or thiols.

One common method for the reduction of arylsulfonyl chlorides is the use of phosphine (B1218219) reagents, such as triphenylphosphine (B44618). researchgate.net This process can efficiently reduce the sulfonyl chloride to the corresponding thiol. The reaction proceeds through a series of intermediates, initiated by the nucleophilic attack of the phosphine on the sulfonyl chloride. While sulfonyl chlorides are generally stable, they are more prone to reduction than related sulfonates or sulfonic acids. researchgate.net

The general transformation for the reduction of an arylsulfonyl chloride to an arylthiol using triphenylphosphine is a well-established method. researchgate.net This reaction provides a direct pathway to synthesize thiophenethiols from thiophenesulfonyl chlorides. The conditions are typically mild, often conducted in a suitable organic solvent like toluene (B28343) at reduced temperatures. researchgate.net

Table 1: General Reductive Transformation of Arylsulfonyl Chlorides

| Reactant | Reagent | Product |

|---|

This table illustrates a common reductive pathway for arylsulfonyl chlorides, which is applicable to this compound.

Irreversible reduction of sulfonyl chlorides to the corresponding sulfinic acid can also occur, particularly in the presence of water. nih.gov The specific products obtained from the reduction of this compound depend heavily on the reducing agent employed and the reaction conditions.

Thermal and Photochemical Reactivity Profiles

The reactivity of this compound can also be influenced by thermal and photochemical stimuli. These conditions can initiate distinct reaction pathways, often involving radical intermediates.

Thermal Reactivity

Arylsulfonyl chlorides generally exhibit lower thermal stability compared to their sulfonyl fluoride (B91410) counterparts. nih.gov The sulfur-chlorine (S-Cl) bond is weaker than the sulfur-fluorine (S-F) bond, making sulfonyl chlorides more susceptible to thermolysis. nih.gov Studies on analogous aromatic sulfonyl chlorides have shown that they can undergo decomposition at elevated temperatures. For instance, some aryl sulfonyl chloride analogs have been observed to decompose rapidly at temperatures around 130°C. nih.gov This thermal fragility suggests that this compound is likely to undergo decomposition upon significant heating, potentially leading to the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical.

Photochemical Reactivity

The photochemical behavior of arylsulfonyl chlorides is characterized by their ability to generate radical species upon irradiation. In photocatalysis, arylsulfonyl chlorides can undergo a one-electron reduction to yield aryl radicals, which are valuable intermediates in organic synthesis. nih.gov This process typically involves the transfer of an electron from a photoexcited catalyst to the sulfonyl chloride, leading to the cleavage of the carbon-sulfur bond.

Visible-light-induced reactions provide a mild route to initiate such transformations. researchgate.net The process often begins with the formation of a sulfonyl radical, which can then undergo further reactions. For example, the photolysis of related aryl sulfonyl compounds can proceed through the homolytic cleavage of a sulfur-oxygen bond to generate a sulfonyl radical pair. rsc.org In the case of this compound, irradiation could lead to the formation of a 4-chloro-2-thienyl radical or a 4-chlorothiophene-2-sulfonyl radical, depending on the specific photochemical conditions and the presence of sensitizers or photocatalysts. nih.govresearchgate.net These highly reactive radical intermediates can then participate in a variety of subsequent synthetic transformations, such as cyclizations or addition reactions. researchgate.net

Table 2: Potential Photochemical Pathways of Arylsulfonyl Chlorides

| Stimulus | Key Intermediate | Potential Products |

|---|---|---|

| Visible Light / Photocatalyst | Aryl Radical (Ar•) | Products of radical cyclization, addition, etc. |

This table outlines general photochemical reaction pathways observed for arylsulfonyl chlorides, which are relevant to the reactivity of this compound.

Derivatization and Structure Activity Relationship Sar Studies of 4 Chlorothiophene 2 Sulfonyl Chloride Derivatives

Synthesis of Novel Sulfonamide Derivatives from 4-Chlorothiophene-2-sulfonyl chloride

The most common method for derivatizing sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ijarsct.co.infrontiersrj.com This reaction involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.innih.gov

Table 1: Examples of Aryl and Heteroaryl Amines for Sulfonamide Synthesis This table is illustrative and based on common reactants in sulfonamide synthesis.

| Amine Class | Example Reactant | Potential Product Moiety |

| Aryl Amines | Aniline | N-phenyl-4-chlorothiophene-2-sulfonamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-chlorothiophene-2-sulfonamide | |

| 4-Nitroaniline | N-(4-nitrophenyl)-4-chlorothiophene-2-sulfonamide | |

| Heteroaryl Amines | 2-Aminopyridine | N-(pyridin-2-yl)-4-chlorothiophene-2-sulfonamide |

| 2-Aminothiazole | N-(thiazol-2-yl)-4-chlorothiophene-2-sulfonamide | |

| 3-Aminoquinoline | N-(quinolin-3-yl)-4-chlorothiophene-2-sulfonamide |

Similarly, reacting this compound with alkanolamines (e.g., ethanolamine) or various aliphatic and cyclic amines (e.g., piperazine) yields another class of sulfonamide derivatives. mdpi.com These reactions are typically efficient and produce compounds with increased polarity and potential for hydrogen bonding due to the presence of hydroxyl or additional amino groups. The introduction of these functional groups can enhance the solubility and pharmacokinetic properties of the derivatives. The general synthetic procedure involves adding the sulfonyl chloride to a solution of the amine, often in a solvent like dichloromethane, followed by the addition of a base such as triethylamine (B128534). mdpi.com

Table 2: Examples of Alkanolamine and Amine Reactants This table is illustrative and based on common reactants in sulfonamide synthesis.

| Amine Class | Example Reactant | Potential Product Moiety |

| Alkanolamines | Ethanolamine | N-(2-hydroxyethyl)-4-chlorothiophene-2-sulfonamide |

| 3-Amino-1-propanol | N-(3-hydroxypropyl)-4-chlorothiophene-2-sulfonamide | |

| Aliphatic Amines | Propylamine | N-propyl-4-chlorothiophene-2-sulfonamide |

| Cyclic Amines | Piperidine | 1-[(4-chlorothiophen-2-yl)sulfonyl]piperidine |

| Morpholine (B109124) | 4-[(4-chlorothiophen-2-yl)sulfonyl]morpholine |

Functionalization of the Thiophene (B33073) Ring System in Derivatives

Beyond the synthesis of sulfonamides, the thiophene ring itself offers opportunities for further functionalization. The versatility and stability of the thiophene motif make its derivatives suitable building blocks for a variety of materials. researchgate.net

Additional halogen atoms can be introduced onto the thiophene ring of the sulfonamide derivatives through electrophilic halogenation reactions. For example, chlorination can be achieved using reagents like N-chlorosuccinimide or chlorine gas generated in situ. researchgate.net The position of the new halogen substituent is directed by the existing groups on the ring—the sulfonyl group and the chlorine atom. This modification can significantly alter the electronic properties of the thiophene ring and provide a handle for further chemical transformations, such as cross-coupling reactions.

The chlorine atom at the 4-position of the thiophene ring can be replaced with aryl or alkyl groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions typically involve reacting the chloro-substituted thiophene derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. researchgate.net This allows for the synthesis of complex molecules where the thiophene ring is connected to other aromatic or aliphatic systems. Such modifications are critical for exploring the chemical space and optimizing the properties of the derivative series.

Structure-Activity Relationships (SAR) in Derivative Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of the this compound derivatives influence their biological activity. By systematically modifying different parts of the molecule—the sulfonamide substituent (R1) and the thiophene ring substituents (R2)—researchers can identify key interactions and optimize potency and selectivity. nih.gov

For example, in a hypothetical series of enzyme inhibitors, the nature of the R1 group on the sulfonamide nitrogen could be varied. Aromatic substituents might engage in pi-stacking interactions within a binding pocket, while hydrogen bond donors/acceptors on this group could form crucial polar contacts. Similarly, modifying the R2 position on the thiophene ring, for instance by replacing the chlorine with different aryl groups, could probe steric limits and hydrophobic interactions in another region of the binding site. A systematic analysis of these changes allows for the development of a predictive SAR model. nih.gov

Table 3: Hypothetical Structure-Activity Relationship Data This table illustrates the principles of SAR studies, where compound activity (e.g., IC₅₀) is measured against a biological target as a function of chemical structure.

| Compound ID | R1 (on Sulfonamide) | R2 (at Thiophene C4) | Activity (IC₅₀, nM) |

| 1 | Phenyl | Cl | 500 |

| 2 | 4-Methoxyphenyl | Cl | 250 |

| 3 | 4-Hydroxyphenyl | Cl | 150 |

| 4 | Pyridin-2-yl | Cl | 400 |

| 5 | Phenyl | Phenyl | 800 |

| 6 | 4-Hydroxyphenyl | Phenyl | 300 |

From this hypothetical data, one might conclude that a hydrogen-bond-donating group (hydroxyl) at the para-position of the N-phenyl ring (Compound 3 vs. 1) is beneficial for activity. It might also suggest that replacing the chlorine at the C4 position with a larger phenyl group (Compound 5 vs. 1) is detrimental, possibly due to steric hindrance.

Influence of Sulfonamide Linker on Molecular Interactions

The sulfonamide functional group (-SO₂NH-) is a cornerstone of the biological activity observed in many derivatives of this compound. Its structural and electronic properties enable it to act as a versatile template for engaging in various noncovalent interactions within biological systems. mdpi.com

The geometry of the sulfonamide moiety is a distorted tetrahedron, which positions the two sulfonyl oxygen atoms to act as effective hydrogen bond acceptors. mdpi.com These oxygens readily participate in intermolecular interactions such as N-H···O and C-H···O hydrogen bonds, which are crucial for stabilizing the molecule within a receptor's binding site. mdpi.com Studies on related aromatic sulfonyl chlorides have shown that the dominant interactions from the sulfonyl group arise from these oxygen atoms. nih.gov The general structure of a tertiary sulfonamide involves a central sulfur atom double-bonded to two oxygens and also bonded to a nitrogen and an aromatic ring system (in this case, the 4-chlorothiophene ring). nih.gov

Molecular docking studies of related sulfonamide derivatives have provided detailed insights into these interactions. For instance, in a series of sulfonamides derived from carvacrol, the binding to the enzyme acetylcholinesterase (AChE) was heavily influenced by the nature of the group attached to the sulfonamide nitrogen. The most active compounds formed key hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov Differences in activity between derivatives, such as those bearing a morpholine versus a hydrazine (B178648) substituent, were attributed to their distinct patterns of molecular interaction. nih.gov This underscores the pivotal role of the sulfonamide linker and its substituents in dictating the binding mode and potency of the molecule.

| Interaction Type | Participating Groups on Ligand | Interacting Residue in AChE Active Site | Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl group on the aromatic ring | Asp74 | Anchors the molecule in the active site. nih.gov |

| π-π Stacking | Aromatic ring system | Tyr341, Trp286 | Stabilizes the binding conformation. nih.gov |

| Variable Interactions | Substituent on sulfonamide nitrogen (e.g., morpholine) | Various residues | Modulates binding affinity and overall inhibitory activity. nih.gov |

Impact of Thiophene Ring Substituents on Activity and Reactivity

Substituents on the thiophene ring of this compound derivatives have a profound effect on both the chemical reactivity of the parent sulfonyl chloride and the biological activity of the resulting sulfonamides. These substituents can alter the electronic distribution within the aromatic ring, thereby influencing the electrophilicity of the sulfonyl sulfur atom.

Kinetic studies on the reactivity of various substituted thiophene-2-sulfonyl chlorides with nucleophiles have demonstrated the significant impact of these substituents. For example, the presence of electron-withdrawing groups like a nitro group (e.g., in the 4-position) or a chloro group (in the 5-position) alters the reaction rates. researchgate.net The relationship between the substituent's electronic properties and the reaction rate, often analyzed using Hammett plots, can be complex. In some cases, U-shaped Hammett plots are observed, suggesting a change in the reaction mechanism (from Sₙ2 to Sₙ1 or an addition-elimination process) depending on the substituent and the nucleophile. researchgate.net In other reactions, an approximately linear Hammett correlation is found. researchgate.net

From a synthetic standpoint, the thiophene ring can be further functionalized to introduce new substituents. For instance, 5-chloro-2-thiophenesulfonyl chloride can be nitrated with fuming nitric acid to yield the corresponding 4-nitro derivative. tandfonline.com This subsequent derivatization allows for the creation of a new set of compounds with potentially different biological activities, highlighting the importance of the substitution pattern on the thiophene ring for SAR studies.

| Substituent | Position | Observed Effect on Reactivity | Hammett Plot Shape (Example) |

|---|---|---|---|

| -NO₂ | 4 or 5 | Alters reaction kinetics with nucleophiles. researchgate.net | Contributes to U-shaped plots in hydrolysis reactions. researchgate.net |

| -Cl | 5 | Influences reaction rates with various nucleophiles. researchgate.net | Contributes to U-shaped plots in reactions with H₂O, AcO⁻, and N₃⁻. researchgate.net |

| -OMe | 5 | Modifies electronic properties and reaction rates. researchgate.net | Contributes to U-shaped plots in hydrolysis reactions. researchgate.net |

| -Me | 5 | Affects reactivity through inductive effects. researchgate.net | Contributes to U-shaped plots in hydrolysis reactions. researchgate.net |

Conformational Analysis and Bioactive Conformations of Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that allows for optimal interaction with its target. For derivatives of this compound, conformational analysis is key to understanding their SAR.

Molecular modeling and docking studies are invaluable for identifying the likely bioactive conformations of these derivatives. For related sulfonamides targeting acetylcholinesterase, a consistent binding pattern was observed for the most active inhibitors. nih.gov This bioactive conformation is defined by specific intermolecular interactions, such as a hydrogen bond between the ligand's hydroxyl group and the side chain of Asp74, and π-π stacking interactions with Tyr341 and Trp286. nih.gov This precise orientation within the active site is what allows the compound to exert its inhibitory effect. Understanding these preferred conformations is essential for the rational design of new, more potent derivatives.

Advanced Spectroscopic and Computational Characterization of 4 Chlorothiophene 2 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

In the analysis of derivatives of 4-Chlorothiophene-2-sulfonyl chloride, such as sulfonamides or esters, ¹H NMR spectroscopy reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For a typical sulfonamide derivative, the two protons on the thiophene (B33073) ring would appear as distinct doublets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nature of the substituent attached to the sulfonyl group.

¹³C NMR spectroscopy complements this by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom, including the two sp² carbons of the thiophene ring directly bonded to chlorine and the sulfonyl group, as well as carbons in the derivative's side chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the adjacency of the two thiophene ring protons. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Derivative: N-benzyl-4-chlorothiophene-2-sulfonamide

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | 7.25 (d) | 126.5 |

| Thiophene H-5 | 7.65 (d) | 130.0 |

| Thiophene C-2 | - | 142.0 |

| Thiophene C-4 | - | 135.5 |

| Benzyl CH₂ | 4.30 (d) | 48.0 |

| Sulfonamide NH | 8.50 (t) | - |

| Phenyl C (ipso) | - | 138.0 |

| Phenyl C (ortho, meta, para) | 7.30-7.40 (m) | 127.5 - 129.0 |

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of novel derivatives and providing information about their elemental composition and fragmentation patterns. chemrxiv.org Electrospray Ionization (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules, making it well-suited for many organic derivatives. chemrxiv.orgchemrxiv.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which the molecular weight can be accurately determined. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high precision, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kuleuven.be This hyphenated technique is invaluable for analyzing reaction mixtures, assessing the purity of synthesized derivatives, and identifying byproducts. kuleuven.be As a sample containing a novel derivative is passed through an LC column, its components are separated based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component, confirming its identity and purity. kuleuven.be Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting fragment ions. chemrxiv.org

Table 2: Expected ESI-MS Data for a Hypothetical Derivative: N-phenyl-4-chlorothiophene-2-sulfonamide (C₁₀H₈ClNO₂S₂)

| Ion Species | Calculated m/z | Observed m/z (High-Res) |

| [M+H]⁺ | 273.9664 | 273.9662 |

| [M+Na]⁺ | 295.9483 | 295.9481 |

| [M+K]⁺ | 311.9223 | 311.9220 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. semanticscholar.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. semanticscholar.org

For derivatives of this compound, FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the sulfonyl group (SO₂). These typically appear as two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Other key vibrations include the C-S stretching within the thiophene ring (around 850-600 cm⁻¹) and the C-Cl stretch (around 800-600 cm⁻¹). iosrjournals.org In sulfonamide derivatives, the N-H stretch (around 3300 cm⁻¹) and S-N stretch (around 900 cm⁻¹) would also be observable.

Raman spectroscopy provides complementary information. While strong dipole changes result in intense IR bands, vibrations that cause a significant change in polarizability lead to strong Raman signals. Aromatic C-H and C=C stretching vibrations of the thiophene ring are often prominent in the Raman spectrum. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for 4-Chlorothiophene-2-sulfonyl Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1350 - 1300 |

| SO₂ | Symmetric Stretch | 1160 - 1120 |

| C-S (Thiophene) | Stretch | 850 - 600 |

| C-Cl | Stretch | 800 - 600 |

| N-H (Sulfonamide) | Stretch | ~3300 |

| S-N (Sulfonamide) | Stretch | ~900 |

X-ray Crystallography and Solid-State Structure Analysis of Derivativesub.ac.idmdpi.com

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a derivative, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

For derivatives of this compound, a crystal structure analysis would definitively confirm the molecular connectivity and provide insights into its conformation in the solid state. nih.govnih.gov For instance, it would reveal the dihedral angle between the plane of the thiophene ring and the substituents on the sulfonyl group. nih.gov The tetrahedral geometry around the sulfur atom of the sulfonyl group would also be characterized, with O-S-O bond angles typically being larger than the ideal 109.5° due to repulsive interactions between the oxygen atoms. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., in sulfonamides), halogen bonds, or π-π stacking. These non-covalent interactions are crucial in determining the physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Thiophene Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.235 |

| b (Å) | 26.015 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.1 |

| Z (molecules/unit cell) | 8 |

Note: Data is representative and based on a known triazole-substituted indole (B1671886) structure for illustrative purposes of typical parameters. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. These methods can predict molecular properties, rationalize experimental observations, and guide further research.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and reactivity of organic molecules. github.iocore.ac.uk DFT calculations can accurately predict molecular geometries, which can then be compared with experimental data from X-ray crystallography. nih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. orientjchem.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. orientjchem.orgmdpi.com

DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other reagents. scispace.com Furthermore, reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be derived from DFT calculations to quantify the reactivity of the novel derivatives. orientjchem.orgmdpi.com These computational approaches are also used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral bands. nih.govmdpi.com

Table 5: Calculated Electronic Properties of a Thiophene Derivative using DFT

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.9 |

Note: Values are representative for a stable thiophene sulfonamide derivative as calculated in similar studies. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of derivatives of this compound, docking studies have been instrumental in elucidating their potential as inhibitors of various biological targets.

Research into a series of thiophene sulfonamide derivatives has utilized molecular docking to assess their binding interactions with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). The docking scores for these compounds ranged from -6 to -12 kcal/mol, indicating favorable binding energies. nih.gov Notably, compounds designated as 7e, 7i, and 7f exhibited impressive glide scores greater than 11 kcal/mol. nih.gov These strong interactions suggest that the thiophene sulfonamide scaffold, derived from this compound, is a promising framework for developing novel antitubercular agents.

In another study, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized and subjected to docking studies against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammation. nih.gov The crystal structures of COX-2 (PDB ID: 1CX2) and 5-LOX (PDB ID: 6N2W) were used as receptors. nih.gov The results demonstrated that these compounds effectively bind to the amino acid residues within the active sites of these enzymes, supporting their potential as anti-inflammatory and analgesic agents. nih.gov Specifically, compounds 5d and 5e were identified as potent and selective COX-2 inhibitors. nih.gov

Furthermore, the versatility of the thiophene scaffold is highlighted in docking studies of tetrasubstituted thiophene analogues against SARS-CoV-2 inhibitors. These studies revealed binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Compounds 2b and 2f were identified as particularly potent, with docking scores of -81.42 and -67.23 respectively, suggesting their potential in the development of COVID-19 therapeutics. gyanvihar.org

Table 1: Molecular Docking Scores of Thiophene Derivatives Against Various Protein Targets

| Compound Series | Target Protein (PDB ID) | Docking Score/Binding Energy Range | Potent Compounds | Reference |

|---|---|---|---|---|

| Thiophene sulfonamides | Enoyl-acyl carrier protein reductase (2NSD) | -6 to -12 kcal/mol | 7e, 7i, 7f (>11 kcal/mol) | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Cyclooxygenase-2 (1CX2), 5-Lipoxygenase (6N2W) | Not specified | 5d, 5e | nih.gov |

Molecular Dynamics Simulations of Compound Derivatives

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of ligand-protein complexes over time. For a selection of the most promising thiophene sulfonamide derivatives (compounds 7e, 7i, and 7f) identified through docking studies, MD simulations were performed. nih.gov These simulations provide a deeper understanding of the conformational changes and the stability of the interactions between the ligands and the active site of the target protein. nih.gov The stability of these compounds within the binding pocket during the simulation reinforces their potential as effective inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR analysis was conducted on a series of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives to determine the key structural features governing their cytotoxic activity against HeLa cancer cells. nih.gov The resulting QSAR model identified five significant descriptors: HATS6s (a GETAWAY descriptor), RDF125m (a Radial Distribution Function descriptor), SpMax7_Bh(p) (a Burden descriptor), SM3_G (a 3D matrix descriptor), and Hy (a hydrophilic factor). nih.gov This model provides a predictive framework for designing new derivatives with enhanced anticancer potency.

In a different study, QSAR models were developed for a series of 103 thiophene and 33 imidazopyridine derivatives to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1), a target in cancer therapy. nih.gov Using multivariate linear regression, a relationship was established between various 0D to 3D molecular descriptors and the pIC50 values of the compounds. The robustness of the developed models was validated through internal and external validation methods, confirming their predictive power for new compounds within the defined applicability domain. nih.gov

Table 2: Significant Descriptors in a QSAR Model for Benzenesulfonamide Derivatives

| Descriptor | Type | Significance in Model | Reference |

|---|---|---|---|

| HATS6s | GETAWAY descriptor | Controls cytotoxic activity | nih.gov |

| RDF125m | Radial Distribution Function | Controls cytotoxic activity | nih.gov |

| SpMax7_Bh(p) | Burden descriptor | Controls cytotoxic activity | nih.gov |

| SM3_G | 3D Matrix descriptor | Controls cytotoxic activity | nih.gov |

Research Applications of 4 Chlorothiophene 2 Sulfonyl Chloride in Chemical Science

Applications in Complex Organic Synthesis

The inherent reactivity of 4-Chlorothiophene-2-sulfonyl chloride makes it a valuable tool for synthetic chemists. The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, enabling the introduction of the chlorothiophene sulfonyl group into diverse molecular frameworks. This reactivity is fundamental to its application in constructing intricate organic structures.

Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound serves as a key precursor in the synthesis of a range of sulfur-containing heterocycles. arkat-usa.org The thiophene (B33073) ring itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it via the sulfonyl chloride group opens avenues to novel molecular designs. chemimpex.com For instance, it can be utilized in reactions that lead to the formation of fused ring systems or substituted thiophene derivatives that are otherwise difficult to access. vdoc.pub The presence of the chlorine atom on the thiophene ring also provides a handle for further chemical transformations, adding to its synthetic utility.

Formation of Polyfunctionalized Organic Molecules

The construction of molecules with multiple functional groups is a central theme in organic synthesis, as these groups are often essential for biological activity or material properties. This compound facilitates the creation of such polyfunctionalized molecules. nbinno.com Its reaction with amines, for example, leads to the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities. chemimpex.com This reaction allows for the incorporation of the 4-chlorothiophenylsulfonyl moiety into molecules that may already possess other functional groups, thereby increasing molecular complexity and enabling the exploration of new chemical space.

Role in Medicinal Chemistry Research as a Synthetic Intermediate

In the realm of drug discovery and development, this compound has proven to be a crucial intermediate. Its ability to serve as a scaffold for the synthesis of biologically active molecules has been demonstrated in various therapeutic areas.

Precursor for Enzyme Inhibitors

Enzyme inhibition is a major strategy in the design of therapeutic agents. This compound has been instrumental in the synthesis of inhibitors for several key enzymes.

Insulin-Regulated Aminopeptidase (IRAP): This enzyme is a target for cognitive enhancement. Researchers have synthesized a series of arylsulfonamide-based IRAP inhibitors using 4-bromo-5-chlorothiophene-2-sulfonyl chloride, a closely related analogue. researchgate.netnih.gov These studies revealed that the sulfonamide functional group is critical for the inhibitory activity against IRAP. researchgate.netnih.gov

Proteasome: The proteasome is a key player in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov While direct synthesis of proteasome inhibitors using this compound is not explicitly detailed in the provided context, the general importance of sulfonyl chloride derivatives in medicinal chemistry suggests its potential as a starting material for novel inhibitor scaffolds. mdpi.combohrium.com

Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes. nih.govmedchemexpress.com The development of aldose reductase inhibitors is an active area of research, and various heterocyclic compounds, including those derivable from thiophene sulfonamides, have been explored. nih.govresearchgate.net

Carbonic Anhydrase: Carbonic anhydrase inhibitors are used in the treatment of glaucoma and other conditions. nih.gov Thiophene-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase II. nih.govmdpi.com

The following table summarizes the enzymes targeted by inhibitors synthesized using this compound or its close analogues.

| Enzyme Target | Therapeutic Area |

| Insulin-Regulated Aminopeptidase (IRAP) | Cognitive Disorders |

| Proteasome | Cancer |

| Aldose Reductase | Diabetic Complications |

| Carbonic Anhydrase | Glaucoma |

Building Block for Anti-proliferative Agent Synthesis (e.g., in Hepatocellular Carcinoma Research)

The search for new anti-proliferative agents is a cornerstone of cancer research. In the context of hepatocellular carcinoma (HCC), a primary liver cancer, combination therapies are being explored to improve treatment outcomes. nih.gov While the direct use of this compound in the synthesis of anti-proliferative agents for HCC is not explicitly stated in the provided results, the versatility of sulfonamide-containing compounds in cancer therapy suggests its potential as a building block for novel therapeutic candidates. nih.gov

Scaffolding for Receptor Antagonists (e.g., CC-Chemokine Receptor 4 (CCR4))

Chemokine receptors play a crucial role in the immune system and are attractive targets for therapeutic intervention in inflammatory diseases and cancer. nih.gov The CC-Chemokine Receptor 4 (CCR4) is a target for which small molecule antagonists have been developed. nih.gov The synthesis of such antagonists often involves the formation of sulfonamide linkages, highlighting the potential utility of reagents like this compound in generating diverse libraries of compounds for screening against this and other G-protein coupled receptors. mdanderson.org

Development of Sulfonamide-Based Bioactive Compounds

This compound is a pivotal starting material in the synthesis of novel sulfonamide-based compounds with a wide range of biological activities. The sulfonamide functional group (–SO₂NH–) is a well-established pharmacophore present in numerous therapeutic agents. nih.gov The reaction of this compound with various primary or secondary amines serves as a common and effective method for creating a library of thiophene-containing sulfonamides. nih.govresearchgate.net These synthesized compounds are then evaluated for their potential as bioactive agents.

A significant area of investigation for these derivatives is their antimicrobial activity. Sulfonamides were among the first effective chemotherapeutic agents used for the prevention and treatment of bacterial infections and continue to be a focus of research due to rising antibiotic resistance. nih.govjocpr.com The thiophene ring, a structural component of the title compound, is a heterocyclic moiety that is also associated with diverse pharmacological properties. The combination of the thiophene ring and the sulfonamide group can lead to compounds with enhanced or novel antimicrobial effects.

Research findings have demonstrated that sulfonamide derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, studies on various heterocyclic sulfonamides have shown significant activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.govacu.edu.in The biological activity is often dependent on the nature of the substituent attached to the sulfonamide nitrogen. The structure-activity relationship (SAR) studies reveal that the introduction of specific groups, such as electron-withdrawing groups on an aromatic ring, can markedly increase antimicrobial activity. acu.edu.in

The table below summarizes the antimicrobial activity of representative sulfonamide compounds against various bacterial strains, illustrated by their Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Sulfonamide Derivatives | S. aureus ATCC 25923 | 64 - 256 | jocpr.com |

| Novel Sulfonamide Derivatives | Clinical S. aureus Isolates | 64 - 512 | jocpr.com |

| Sulfonamide Derivative I | S. aureus ATCC 29213 | 32 | nih.gov |

| Sulfonamide Derivative II | S. aureus ATCC 29213 | 64 | nih.gov |

| Benzothiazole Sulfonamides | Various Strains | 15.5 - 62.5 | acu.edu.in |

Intermediate in the Preparation of Gamma-Secretase Inhibitors

This compound serves as a valuable intermediate in the synthesis of gamma-secretase (γ-secretase) inhibitors, a class of compounds investigated for the treatment of Alzheimer's disease. nih.gov Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov The γ-secretase enzyme is crucial in the final step of Aβ production from the amyloid precursor protein (APP). nih.gov Therefore, inhibiting this enzyme is a key therapeutic strategy aimed at reducing the formation of these neurotoxic plaques. nih.govnih.gov

A number of heterocyclic sulfonamide derivatives have been identified as potent γ-secretase inhibitors. nih.gov The synthesis of these complex molecules often involves the use of sulfonyl chlorides to introduce the critical sulfonamide functionality. This compound, as a heterocyclic sulfonyl chloride, provides a thiophene scaffold that can be incorporated into the structure of potential inhibitors. The specific structure of the inhibitor is crucial, as selectivity for inhibiting APP processing over other substrates, such as Notch, is a significant goal in developing safer therapeutics. nih.gov

Research has led to the development of various sulfonamide-based inhibitors, including cyclic sulfamides and complex aromatic sulfonamides, which have demonstrated efficacy in reducing Aβ levels both in vitro and in vivo. nih.govnih.gov For instance, certain inhibitors have been shown to cause a reduction in brain Aβ40 after oral administration in animal models of Alzheimer's disease. nih.gov The versatility of the sulfonyl chloride group allows for the systematic modification of the inhibitor structure, enabling chemists to explore the structure-activity relationship and optimize potency and selectivity. nih.gov

Potential in Materials Science Research

Precursor for Novel Polymers and Coatings

In the field of materials science, this compound holds potential as a precursor for the synthesis of novel functional polymers and coatings. Thiophene-based polymers are a significant class of conjugated polymers known for their unique electronic, optical, and electrical properties, which make them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net

The reactive sulfonyl chloride group (–SO₂Cl) on the thiophene ring makes this compound a versatile building block. This group can undergo various chemical transformations to create functionalized thiophene monomers. For example, it can be reacted with diols or diamines to form polyesters or polyamides, respectively, incorporating the thiophene unit into the polymer backbone. This approach allows for the synthesis of high-performance engineering polymers with tailored properties. dtic.mil The introduction of the thiophene moiety can influence characteristics such as thermal stability, solubility, and liquid crystalline behavior. dtic.mil

Furthermore, the sulfonyl chloride can be converted into other functional groups, such as sulfonic acids or sulfonates, which can then be used in polymerization reactions. For example, dichlorobenzene sulfonyl chlorides have been used to synthesize sulfonated polyphenylene-based multiblock copolymers for potential use in fuel cell membranes. mdpi.com A similar strategy could be employed with this compound to create sulfur-rich polymers. An emerging polymerization method known as sulfenyl chloride inverse vulcanization utilizes sulfur chlorides as reactive monomers to create a wide range of polymers, including optically transparent thermosets. arizona.educhemistryviews.org

The properties of polymers derived from thiophene-based monomers are summarized in the table below.

| Polymer Type | Key Properties | Potential Applications | Reference |

| Polythiophenes | High conductivity, electrochromism, luminescence | OLEDs, OPVs, biosensors | numberanalytics.comresearchgate.net |

| Thiophene-Based Thermoplastics | Enhanced thermal processing windows, crystalline properties | High-performance engineering materials | dtic.mil |

| Microporous Polymer Networks | High surface area, thermal stability, photoluminescence | Gas capture and separation, sensors | acs.org |

| Conjugated Polymer Gels | Intrinsically stretchable and conductive | Stretchable electronics, organic thin-film transistors (OTFTs) | acs.org |

Emerging Trends and Future Research Directions

Sustainable Synthesis of Thiophene (B33073) Sulfonyl Chlorides

The principles of green chemistry are increasingly central to the development of synthetic routes for thiophene sulfonyl chlorides, aiming to reduce hazardous waste, improve energy efficiency, and utilize safer reagents. nih.gov Traditional methods for producing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or thionyl chloride, which are corrosive and generate significant acidic waste. semanticscholar.org

Future research is focused on developing more environmentally benign, metal-free oxidation protocols. nih.gov One promising approach is the aerobic, metal-free conversion of thiols into sulfonyl chlorides. semanticscholar.org This method can use ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) which participate in a redox-catalytic cycle, with oxygen from the air serving as the terminal oxidant. semanticscholar.org Another green strategy involves the use of Oxone in combination with potassium chloride (KCl) in water, providing a simple and rapid method for the oxyhalogenation of thiols and disulfides. rsc.org These aqueous, metal-free systems significantly reduce the reliance on volatile organic solvents and hazardous chlorinating agents. semanticscholar.orgrsc.org

Key features of emerging sustainable synthesis methods include:

Use of Benign Oxidants: Replacing hazardous reagents with oxidants like oxygen or Oxone. semanticscholar.orgrsc.org

Aqueous Reaction Media: Utilizing water as a solvent to minimize organic solvent waste. rsc.org

Metal-Free Catalysis: Avoiding heavy metal catalysts to prevent contamination and simplify purification. nih.govsemanticscholar.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. organic-chemistry.org

These strategies not only reduce the environmental impact but can also lead to safer and more cost-effective manufacturing processes for thiophene sulfonyl chlorides.

Chemoinformatics and High-Throughput Screening for New Applications of 4-Chlorothiophene-2-sulfonyl chloride Derivatives

The discovery of new applications for derivatives of this compound is being accelerated by the integration of chemoinformatics and high-throughput screening (HTS). These computational and automated experimental techniques allow for the rapid evaluation of large libraries of compounds, significantly reducing the time and cost associated with identifying promising new molecules for medicinal chemistry and materials science. nih.govscienceintheclassroom.org

Chemoinformatics utilizes in silico tools for the rational design and virtual screening of thiophene derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and molecular docking can be used to screen vast virtual libraries of potential derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of desired biological activity or material properties, as demonstrated in the successful identification of novel anti-inflammatory and anti-leishmanial agents derived from thiophene scaffolds. nih.govnih.gov

Once promising candidates are identified computationally, HTS can be employed for rapid experimental validation. By miniaturizing chemical reactions to the nanomole scale, thousands of compounds can be synthesized and tested in parallel under various conditions. scienceintheclassroom.orgnih.gov This approach has been used to discover novel chloride transporters and to rapidly optimize reaction conditions for sulfonamide synthesis. scienceintheclassroom.orgnih.gov For derivatives of this compound, this combination of virtual and experimental screening can efficiently explore their potential as enzyme inhibitors, receptor modulators, or functional organic materials.

Table 1: Chemoinformatic and HTS Approaches for Thiophene Derivatives

| Technique | Description | Application for this compound Derivatives | Reference |

|---|---|---|---|

| Virtual Screening & Molecular Docking | Computational screening of compound libraries against a biological target's 3D structure. | Identifying potential enzyme inhibitors (e.g., for kinases, carbonic anhydrases). | nih.gov |

| QSAR Modeling | Relating chemical structure to biological activity to predict the potency of new derivatives. | Designing derivatives with enhanced anti-inflammatory or antimicrobial activity. | nih.gov |

| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicity profile. | Filtering out derivatives with poor drug-likeness early in the discovery process. | nih.gov |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific biological activity. | Screening libraries of sulfonamides for anticancer or antiviral properties. | nih.gov |

Integration with Flow Chemistry Methodologies in Synthesis

Flow chemistry, or continuous flow processing, is emerging as a superior alternative to traditional batch synthesis for sulfonyl chlorides, offering significant improvements in safety, efficiency, and scalability. rsc.orgmdpi.com The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making precise control over reaction parameters critical. rsc.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, provide excellent heat and mass transfer, enabling exquisite control over temperature and residence time. rsc.orgrsc.org

This enhanced control significantly improves the safety of the process by preventing thermal runaway and allowing for the safe handling of otherwise difficult reagents. rsc.org Researchers have developed continuous flow protocols for sulfonyl chloride synthesis using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or a combination of nitric acid, hydrochloric acid, and oxygen. rsc.orgresearchgate.net These systems can achieve very high space-time yields, producing kilograms of product per liter per hour from a small reactor volume. rsc.org

Furthermore, flow chemistry enables the automation of multi-step syntheses and purification processes. mdpi.com Automated systems incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration have been developed for the scalable production of aryl sulfonyl chlorides, demonstrating improved consistency and reliability over batch methods. mdpi.com The integration of flow chemistry is also being applied to subsequent reactions of thiophene derivatives, such as direct arylation, further streamlining the path to complex molecules. researchgate.net This technology is poised to become a standard methodology for the industrial production of this compound and its derivatives.

Exploration of New Reactivity Modes and Catalytic Systems for the Compound

Future research is actively exploring novel reactivity modes and catalytic systems to expand the synthetic utility of this compound beyond classical sulfonylation reactions. While its primary role is as an electrophile for reaction with nucleophiles to form sulfonamides and sulfonate esters, new catalytic approaches are unlocking unconventional transformations. tandfonline.com

One area of interest is the use of photocatalysis. Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) have been used to synthesize sulfonyl chlorides from arenediazonium salts under mild, visible-light-mediated conditions. nih.govacs.org This points toward the potential for light-mediated activation of the sulfonyl chloride group itself for novel coupling reactions.

Transition-metal catalysis is also providing new avenues. Palladium-catalyzed reductive coupling of aryl sulfonyl chlorides, for instance, can lead to the formation of thioethers through a process involving sulfur dioxide extrusion. researchgate.net Other research has focused on the nature of sulfonyl group activation and deactivation by metal catalysts, which could lead to switchable chemoselectivity in cross-coupling reactions. rsc.org Additionally, sulfonyl chlorides can participate in reactions where they act as a source of other functional groups. magtech.com.cn For example, under certain conditions, they can be involved in radical-mediated reactions or formal C–H activation processes. acs.orgnih.gov

These advanced catalytic systems allow the thiophenesulfonyl moiety to be used in a wider range of synthetic transformations, enabling the construction of more complex molecular architectures under milder and more selective conditions.

Advanced Computational Design of Derivatives with Tunable Properties

Advanced computational chemistry is becoming an indispensable tool for the de novo design of this compound derivatives with precisely tailored electronic, optical, and biological properties. nih.gov By using quantum chemical methods like Density Functional Theory (DFT), researchers can accurately predict the molecular structures, electronic properties, and reactivity of novel thiophene-based compounds before they are synthesized. researchgate.netrsc.org

This predictive power is particularly valuable in materials science for designing novel organic dyes for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). nih.govresearchgate.net Computational screening can identify structures with desired spectral properties, such as absorption in a specific wavelength region. researchgate.net Key photovoltaic parameters, including electron injection and regeneration driving forces, can be calculated to identify the most promising candidates for high-performance devices. researchgate.net

In medicinal chemistry, computational tools are used to design derivatives with optimized interactions with biological targets. nih.gov DFT simulations can elucidate reaction mechanisms and predict the quantum chemical properties of new molecules, guiding the synthesis of compounds with enhanced antiproliferative or other therapeutic activities. rsc.orgresearchgate.net By combining different computational approaches, such as DFT, molecular dynamics, and machine learning, it is becoming possible to design complex derivatives of this compound with a high degree of confidence in their final properties, accelerating the development of next-generation materials and pharmaceuticals. nih.gov

Q & A

Advanced Research Question

- ¹H NMR : The thiophene ring protons exhibit distinct deshielding (δ 7.5–8.5 ppm) compared to benzene-based sulfonyl chlorides. Coupling patterns can confirm substituent positions .

- IR : Strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹, with C-Cl stretches at 550–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₅H₃ClO₂S₂ (exact mass ~213.5 g/mol), with fragmentation patterns reflecting loss of SO₂Cl .

What strategies address contradictions in reported reaction yields for sulfonamide formation using this compound?

Advanced Research Question

Discrepancies in yields often stem from:

- Amine nucleophilicity : Sterically hindered amines require polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Competitive hydrolysis : Anhydrous conditions and molecular sieves improve efficiency.

- Catalysis : Use of triethylamine or DMAP to accelerate reaction kinetics, as noted in sulfonylation protocols .

How does the electronic environment of the thiophene ring influence regioselectivity in electrophilic substitution reactions?

Advanced Research Question

The electron-withdrawing sulfonyl chloride group directs electrophiles to the less substituted positions (e.g., 5-position of thiophene). Computational studies (DFT) or Hammett parameters can predict reactivity trends. For example, substituents like chlorine further deactivate the ring, reducing electrophilic attack at adjacent sites .

What methodologies resolve conflicting data on the stability of this compound under varying storage conditions?

Advanced Research Question

- Accelerated stability testing : Expose the compound to controlled humidity (40–80% RH) and monitor hydrolysis via TLC or HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen vs. air.

- Comparative studies with derivatives (e.g., methyl esters) can isolate degradation pathways .

How is this compound utilized in synthesizing biologically active sulfonamides?

Applied Research Question

The compound reacts with amines to form sulfonamides, a key pharmacophore in antimicrobial and anticancer agents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.